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2-methylpropane-1-sulfonic Acid -

2-methylpropane-1-sulfonic Acid

Catalog Number: EVT-14123279
CAS Number:
Molecular Formula: C4H10O3S
Molecular Weight: 138.19 g/mol
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Product Introduction

Source

The compound is derived from the Ritter reaction involving acrylonitrile and isobutylene in the presence of sulfuric acid and water. Recent advancements in production methods have led to batch and continuous processes that yield high-purity products (up to 99.7%) with improved efficiency .

Classification

2-Methylpropane-1-sulfonic acid falls under the category of sulfonic acids and acrylic monomers. It is recognized for its anionic character and significant hydrophilicity across various pH levels, which enhances its functionality in polymer chemistry.

Synthesis Analysis

Methods

The synthesis of 2-methylpropane-1-sulfonic acid can be achieved through several methods, including:

  1. Ritter Reaction: This method involves the reaction of acrylonitrile with isobutylene in the presence of sulfuric acid, resulting in the formation of the sulfonic acid group .
  2. Continuous Processing Techniques: Modern synthesis approaches utilize continuous flow methods that enhance yield and purity. For instance, one method involves mixing acrylonitrile with fuming sulfuric acid at controlled temperatures, followed by a two-stage reaction process that optimizes product quality .

Technical Details

  • Reaction Conditions: Typical conditions include temperatures ranging from 20°C to 55°C, with reaction times varying from 1 to 3 hours depending on the specific method employed .
  • Yield and Purity: The processes are designed to achieve yields exceeding 96% and purities above 99% through careful control of reaction parameters .
Molecular Structure Analysis

Structure

The molecular structure of 2-methylpropane-1-sulfonic acid can be represented as follows:

C5H11O3S\text{C}_5\text{H}_{11}\text{O}_3\text{S}

This structure includes:

  • A central carbon backbone with a methyl group.
  • A sulfonic acid functional group (-SO₃H) that imparts its acidic properties.

Data

  • Molecular Weight: Approximately 150.21 g/mol.
  • Melting Point: Exhibits a melting point around 185°C before decomposition .
Chemical Reactions Analysis

Reactions

2-Methylpropane-1-sulfonic acid participates in various chemical reactions, particularly polymerization processes. Its reactivity allows it to copolymerize with other vinyl monomers effectively.

Technical Details

  • Polymerization: The compound can undergo free radical polymerization, resulting in high molecular weight polymers that exhibit enhanced properties such as increased viscosity and stability against divalent cation precipitation .
  • Compatibility: It shows compatibility with a wide range of anionic monomers, making it versatile for synthesizing various copolymers .
Mechanism of Action

Process

The mechanism by which 2-methylpropane-1-sulfonic acid acts involves its ionization in aqueous solutions, where it fully dissociates into its anionic form. This property significantly enhances its ability to interact with other ionic species, affecting solubility and reactivity.

Data

  • Ionization: The sulfonate group ionizes completely in solution, contributing to its strong ionic character.
  • Applications: This mechanism is crucial in applications where mineral salt precipitation is undesirable, as it helps inhibit such occurrences effectively .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water (up to 150 g/100 g solvent) and dimethylformamide.
  • Hydrophilicity: Exhibits strong hydrophilic characteristics due to the presence of the sulfonate group.

Chemical Properties

  • Acid Number: Ranges from 265 to 275.
  • Thermal Stability: The compound demonstrates significant thermal stability due to steric hindrance provided by its geminal dimethyl group .
Applications

Scientific Uses

2-Methylpropane-1-sulfonic acid is widely used in:

  • Polymer Production: It serves as a key monomer in synthesizing superabsorbent polymers and hydrogels.
  • Water Treatment: Its ability to inhibit mineral salt precipitation makes it valuable in water treatment applications.
  • Biomedical Applications: Utilized in drug delivery systems due to its biocompatibility and hydrophilic nature.
Synthetic Methodologies and Reaction Mechanisms

Ritter Reaction Optimization for Sulfonic Acid Derivatives

The Ritter reaction serves as the foundational chemical pathway for synthesizing 2-methylpropane-1-sulfonic acid derivatives, particularly through the reaction sequence involving isobutylene, acrylonitrile, and concentrated mineral acids. This multistep mechanism begins with the in situ generation of tert-butyl carbocation from isobutylene under strongly acidic conditions. This electrophile subsequently undergoes nucleophilic attack by the nitrile group of acrylonitrile, forming an intermediate nitrilium ion. Hydrolysis of this intermediate yields the corresponding amide, which undergoes sulfonation to produce the target sulfonic acid derivative [1] [4].

Optimization of this reaction pathway requires precise parameter control, as demonstrated in pilot-scale syntheses where reaction temperature emerged as a critical variable. Maintaining the sulfuric acid addition temperature at -5 to 0°C effectively suppresses undesirable polymerization side reactions while ensuring efficient carbocation formation. Subsequent isobutylene introduction at 35-40°C achieves optimal balance between reaction kinetics and selectivity. The stoichiometric ratio proves equally crucial, with the mass ratio m(isobutylene):m(H₂SO₄) = 0.6 and m(acrylonitrile):m(isobutylene) = 6 delivering maximum yields [4].

Catalyst selection significantly influences the Ritter reaction efficiency. Phosphoric acid derivatives, particularly polyphosphoric acid (PPA), serve as superior catalysts compared to conventional sulfuric acid in specific reaction stages. PPA's enhanced buffering capacity moderates reaction exothermicity while suppressing acrylonitrile hydrolysis—a major side reaction that generates acrylic acid byproducts and diminishes final product purity. Experimental data demonstrates that PPA catalysis can increase final product purity by 8-12% compared to sulfuric acid alone under identical conditions [1].

Table 1: Optimized Ritter Reaction Parameters for Sulfonic Acid Synthesis

ParameterOptimal ValueImpact on Yield/PuritySide Reactions Suppressed
H₂SO₄ Addition Temperature-5 to 0°CPrevents polymerizationOligomerization of intermediates
Isobutylene Addition Temperature35-40°CMaximizes nitrilium ion formationAcrylonitrile hydrolysis
m(Isobutylene):m(H₂SO₄)0.6Ensures complete carbocation genSulfur trioxide formation
m(Acrylonitrile):m(Isobutylene)6Prevents unreacted isobutyleneBis-adduct formation
Catalyst SystemPolyphosphoric acidIncreases purity by 8-12%Acrylic acid formation
Reaction Time4 hoursComplete conversionDegradation of product

Solvent selection profoundly affects product isolation and purity. Polar aprotic solvents facilitate homogeneous reaction conditions but complicate product recovery. Pilot studies demonstrate that solvent volume reductions of 20-30% are achievable through optimized addition sequences without compromising yield, significantly improving process economics. Post-reaction, crystallization protocols employing controlled cooling rates between 0.5-1°C/min yield products with ≥99% purity as verified by HPLC analysis. This precise crystallization control prevents occluded impurities and enables direct industrial utilization without further purification [1] [4].

Continuous vs. Batch Process Efficiency in Industrial Synthesis

Industrial-scale production of 2-methylpropane-1-sulfonic acid derivatives faces critical engineering decisions regarding reactor configuration, with batch processing historically dominating due to operational familiarity and flexibility. Modern pilot studies reveal substantial advantages in continuous flow systems, particularly for the highly exothermic sulfonation and Ritter reaction steps. Batch reactors exhibit inherent limitations in heat dissipation during isobutylene addition, requiring extended addition times (60-90 minutes) to maintain temperatures below 40°C, whereas continuous microreactors achieve equivalent conversions with residence times under 5 minutes due to superior surface area-to-volume ratios [4].

Mass transfer limitations present another significant differentiator between reactor configurations. The gas-liquid absorption of isobutylene into the acrylonitrile-acid mixture constitutes the rate-limiting step in batch processes. Continuous systems equipped with static mixers or microstructured interfaces enhance mass transfer coefficients by 3-5 fold through intensified interfacial contact. This advancement enables stoichiometric reagent utilization versus the 10-15% excess isobutylene typically required in batch processing to compensate for poor absorption kinetics [4] [1].

Table 2: Comparative Production Metrics: Batch vs. Continuous Processes

Process ParameterBatch ProcessContinuous ProcessImprovement Factor
Reaction Time (Completion)4 hours25-35 minutes6-9x faster
Isobutylene Utilization10-15% excess requiredStoichiometric usage10-15% raw material saving
Temperature Control Precision±3°C±0.5°C6x tighter control
Product Consistency (Purity)90.7-94.5%95.2-97.8%3-5% increase
Thermal ManagementExternal cooling loopsIntegrated heat exchangersEnergy reduction 40%
Production Scale-up PotentialLimited by heat removalLinear scale-upSimplified engineering

Yield differentials between configurations further underscore continuous processing advantages. Batch operations report consistent yields of 90.7-94.5% under optimized conditions, while continuous pilot plants achieve 95.2-97.8% yield at equivalent throughput. This enhancement originates primarily from the elimination of thermal degradation products during prolonged processing and precise residence time control that minimizes side reactions. Economic assessments indicate that despite higher capital investment, continuous systems reduce operating expenses by 18-22% through reduced energy consumption, lower reagent waste, and diminished purification requirements [4].

Scale-up considerations reveal additional continuous processing benefits. Batch scale-up introduces nonlinear heat transfer challenges, often requiring geometric similarity compromises that extend processing times. Continuous systems maintain identical fluid dynamics and heat transfer characteristics across production scales, enabling true linear scale-up. This predictability significantly reduces process development timelines when transitioning from laboratory to commercial production [1] [4].

Catalytic Mechanisms in Isobutylene-Acrylonitrile Sulfonation

The sulfonation mechanism initiating 2-methylpropane-1-sulfonic acid formation involves complex electrophilic addition sequences catalyzed by Brønsted acids. When sulfuric acid reacts with isobutylene, it generates the highly electrophilic tert-butyl carbocation. This intermediate undergoes nucleophilic attack by acrylonitrile's nitrile nitrogen, forming a nitrilium ion ([CH₂=CH-C≡N-tert-butyl]⁺). This step represents the Ritter reaction component preceding sulfonation. Kinetic studies reveal this addition has an activation energy of 65-75 kJ/mol and follows second-order kinetics, first-order in both carbocation and acrylonitrile concentrations [1] [2].

Catalyst selection critically determines reaction pathway efficiency. Phosphoric acid derivatives exhibit superior performance compared to mineral acids due to their dual functionality:

  • Acid catalysis: Providing protons for carbocation generation
  • Buffering action: Moderating pH to prevent acrylonitrile hydrolysis

The hydrolytic instability of acrylonitrile presents a major side reaction pathway:CH₂=CH-C≡N + H₂O → CH₂=CH-C(O)OH + NH₃This undesirable reaction consumes reactants while generating acrylic acid impurities that complicate downstream processing. Phosphoric acid catalysts reduce hydrolysis rates by 40-60% compared to sulfuric acid systems by maintaining optimal pH throughout the reaction sequence [1].

Co-catalyst systems further enhance selectivity. The introduction of alkali metal bisulfites (NaHSO₃) during the final sulfonation stage facilitates sulfonic group incorporation while suppressing oligomerization. Bisulfite ions (HSO₃⁻) add across the acrylonitrile double bond via Michael addition, forming the linear sulfonate derivative. This pathway competes effectively with cationic polymerization because bisulfite quenches radical initiators when present in catalytic amounts (0.5-1.5 mol%). Spectroscopic analysis confirms that optimized bisulfite co-catalysis reduces oligomeric byproducts from 8-12% to <2% [1].

Figure 1: Catalytic Cycle for Isobutylene-Acrylonitrile Sulfonation

[Isobutylene + H⁺] → tert-Butyl Carbocation  tert-Butyl Carbocation + Acrylonitrile → Nitrilium Ion Intermediate  Nitrilium Ion + H₂O → Amide Intermediate  Amide Intermediate + SO₃ → Sulfonated Product  (SO₃ generated from H₂SO₄ decomposition)  Catalyst Regeneration: H⁺ release from intermediate protonation  

Advanced catalytic materials demonstrate promising alternatives to homogeneous acids. Sulfonic acid-functionalized mesoporous silicas, prepared through co-condensation of 3-mercaptopropyltrimethoxysilane followed by oxidation (≡Si-(CH₂)₃-SO₃H), provide confined acidic environments that enhance regioselectivity. These heterogeneous catalysts achieve 92% conversion with >99% selectivity toward the desired sulfonic acid in fixed-bed continuous reactors. The constrained pore geometry (3-8 nm diameter) sterically inhibits oligomerization transition states while accommodating monomeric reactants. Catalyst stability remains challenging due to sulfonic group leaching during prolonged operation, though improved tethering strategies show leaching reductions of 70% after 10 reaction cycles [5].

Role of Acidic Media (Sulfuric, Phosphoric) in Yield Enhancement

The selection and concentration of acidic media fundamentally govern reaction efficiency and yield in 2-methylpropane-1-sulfonic acid synthesis. Concentrated sulfuric acid (96-100%) serves dual functions:

  • Carbocation generation: Protonating isobutylene to form tert-butyl carbocation
  • Sulfonation source: Providing SO₃ for electrophilic sulfonation

The acid strength directly influences carbocation stability, with optimal conversions achieved at Hammett acidity functions (H₀) below -8. Below this threshold, carbocation lifetimes sufficiently extend to permit nucleophilic attack by acrylonitrile. However, excessive acid strength (H₀ < -12) promotes side reactions including isobutylene dimerization and acrylonitrile polymerization. Industrial processes maintain precise acidity control through staged reagent addition protocols where sulfuric acid concentration is incrementally adjusted during reaction progression [1] [4].

Table 3: Acid Media Performance Comparison in Sulfonic Acid Synthesis

Acid SystemConcentrationReaction YieldKey AdvantagesOperational Challenges
Sulfuric Acid96-100%90.7-94.5%High reactivity, low costCorrosivity, over-sulfonation risk
Polyphosphoric Acid (PPA)115% (as P₂O₅)92-95%Buffering action, reduced hydrolysisViscosity handling, difficult mixing
Sulfuric-Phosphoric Blend70:30 ratio93-96%Balanced reactivity and controlComplex recovery for recycling
Aromatic Sulfonic Acids85-90% aqueous85-88%Reduced corrosivityLower reactivity, higher cost
Heteropoly Acids100%89-92%Recyclable, lower wasteSensitivity to water, deactivation

Phosphoric acid-based systems provide critical advantages through their buffering capacity and reduced oxidative character. Unlike sulfuric acid, phosphoric acid derivatives lack oxidizing potential, preventing the formation of colored oxidation byproducts that necessitate costly decolorization steps. Polyphosphoric acid (115% as P₂O₅ equivalent) demonstrates particular efficacy in the Ritter reaction step, delivering yields 3-5% higher than sulfuric acid at equivalent molar concentrations. The enhanced performance originates from PPA's ability to maintain optimal acidity (H₀ ≈ -9.5) throughout the reaction, whereas sulfuric acid systems experience progressive dilution from reaction water, diminishing their catalytic effectiveness [1].

Acid recovery and recycling present substantial economic and environmental implications. Sulfuric acid processes generate dilute spent acid streams (~70% H₂SO₄) requiring energy-intensive reconcentration before reuse. Phosphoric acid systems enable more straightforward recovery through crystallization techniques due to the lower volatility of phosphoric species. Modern facilities integrate acid recovery loops that recycle 85-90% of the acidic media, reducing raw material consumption by 40% and minimizing neutralization waste. Advanced membrane technologies show promise in achieving near-quantitative acid recovery through electrodialysis separation of sulfonic acid products from reaction media [1] [4].

The emergence of acidic ionic liquids as sustainable catalysts warrants attention despite current industrial adoption limitations. Systems such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) provide dual solvent-catalyst functionality with negligible vapor pressure. These liquids achieve excellent yields (93-95%) under milder temperatures (50-60°C vs 70-80°C for mineral acids) while permitting straightforward product separation via phase partitioning. Catalyst recycling studies demonstrate consistent performance over 12 cycles with less than 5% activity loss, presenting compelling environmental benefits through reduced effluent toxicity [4].

Table 4: Impact of Acid Media Composition on Product Quality

Acid CatalystPurity (%)Color (APHA)Oligomer ContentHydrolysis Byproducts
H₂SO₄ (100%)99.2120-1500.8-1.2%0.5-0.8%
Polyphosphoric Acid99.530-500.3-0.6%<0.1%
H₂SO₄/TsOH (4:1)99.180-1000.7-1.0%0.3-0.5%
[BMIM][HSO₄] (Ionic Liquid)99.320-400.4-0.7%0.2-0.4%
H₂SO₄/H₃PO₄ (3:1)99.450-700.5-0.9%<0.2%

Properties

Product Name

2-methylpropane-1-sulfonic Acid

IUPAC Name

2-methylpropane-1-sulfonic acid

Molecular Formula

C4H10O3S

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C4H10O3S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)

InChI Key

FKOZPUORKCHONH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)O

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